7-methoxy-9-(3,4,5-trimethoxyphenyl)-3,9-dihydro-1H-furo[3,4-b]chromen-1-one
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Overview
Description
7-METHOXY-9-(3,4,5-TRIMETHOXYPHENYL)-1H,3H,9H-FURO[3,4-B]CHROMEN-1-ONE is a complex organic compound featuring a furochromenone core structure. This compound is notable for its inclusion of the trimethoxyphenyl group, which is known for its versatile pharmacophore properties . The trimethoxyphenyl group is a six-membered electron-rich ring that is critical in various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-METHOXY-9-(3,4,5-TRIMETHOXYPHENYL)-1H,3H,9H-FURO[3,4-B]CHROMEN-1-ONE typically involves multi-step organic reactions. One common method includes the Claisen-Schmidt condensation, which is performed under basic or acidic conditions . This reaction involves the condensation of 3,4,5-trimethoxyacetophenone with appropriate aldehydes to form the desired furochromenone structure .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
7-METHOXY-9-(3,4,5-TRIMETHOXYPHENYL)-1H,3H,9H-FURO[3,4-B]CHROMEN-1-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs .
Scientific Research Applications
7-METHOXY-9-(3,4,5-TRIMETHOXYPHENYL)-1H,3H,9H-FURO[3,4-B]CHROMEN-1-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-METHOXY-9-(3,4,5-TRIMETHOXYPHENYL)-1H,3H,9H-FURO[3,4-B]CHROMEN-1-ONE involves its interaction with multiple molecular targets. It can inhibit enzymes like tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . These interactions disrupt critical cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for treating external genital warts.
Combretastatin: A potent microtubule targeting agent.
Uniqueness
What sets 7-METHOXY-9-(3,4,5-TRIMETHOXYPHENYL)-1H,3H,9H-FURO[3,4-B]CHROMEN-1-ONE apart is its unique combination of the furochromenone core and the trimethoxyphenyl group, which provides a distinct set of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C21H20O7 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
7-methoxy-9-(3,4,5-trimethoxyphenyl)-3,9-dihydrofuro[3,4-b]chromen-1-one |
InChI |
InChI=1S/C21H20O7/c1-23-12-5-6-14-13(9-12)18(19-17(28-14)10-27-21(19)22)11-7-15(24-2)20(26-4)16(8-11)25-3/h5-9,18H,10H2,1-4H3 |
InChI Key |
BEEBRGACJBUMNX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC3=C(C2C4=CC(=C(C(=C4)OC)OC)OC)C(=O)OC3 |
Origin of Product |
United States |
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